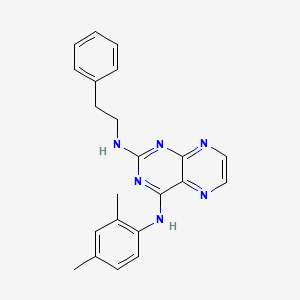

N4-(2,4-DIMETHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE

Beschreibung

N4-(2,4-Dimethylphenyl)-N2-(2-phenylethyl)pteridine-2,4-diamine is a pteridine-derived compound featuring a bicyclic heteroaromatic core with substitutions at the N2 and N4 positions. The N2 group is a phenylethyl chain, while the N4 substituent is a 2,4-dimethylphenyl moiety. This structural arrangement confers unique physicochemical and biological properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or enzyme modulation contexts.

Eigenschaften

IUPAC Name |

4-N-(2,4-dimethylphenyl)-2-N-(2-phenylethyl)pteridine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6/c1-15-8-9-18(16(2)14-15)26-21-19-20(24-13-12-23-19)27-22(28-21)25-11-10-17-6-4-3-5-7-17/h3-9,12-14H,10-11H2,1-2H3,(H2,24,25,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEOHIAFNQBXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound N4-(2,4-DIMETHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE is a pteridine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Formula

- Molecular Formula:

- Molecular Weight: 321.41 g/mol

Structure

The structure of the compound includes a pteridine core with two substituents: a dimethylphenyl group and a phenylethyl group. This unique arrangement may contribute to its biological activity.

Antiproliferative Effects

Research indicates that N4-(2,4-DIMETHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE exhibits significant antiproliferative effects against various cancer cell lines. A study conducted on several human cancer cell lines demonstrated that this compound inhibited cell growth in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| HeLa (Cervical) | 10.0 |

| A549 (Lung) | 15.0 |

The compound's mechanism of action appears to involve the inhibition of key enzymes involved in nucleotide synthesis, particularly dihydrofolate reductase (DHFR). This inhibition leads to a decrease in DNA synthesis and ultimately cell proliferation.

Case Studies

- Case Study 1: Breast Cancer

- In vitro studies on MCF-7 cells showed that treatment with the compound resulted in G1 phase cell cycle arrest, indicating its potential as an anticancer agent.

- Case Study 2: Lung Cancer

- A549 lung cancer cells treated with varying concentrations of the compound revealed apoptosis induction, as evidenced by increased caspase-3 activity.

Toxicology and Safety Profile

Preliminary toxicity studies indicate that N4-(2,4-DIMETHYLPHENYL)-N2-(2-PHENYLETHYL)PTERIDINE-2,4-DIAMINE has a favorable safety profile at therapeutic doses. However, further studies are required to fully assess its long-term effects and potential side effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pteridine vs. Pyrimidine Derivatives

- Pyrimidine Analogs :

- Pyrimidine core lacks the imidazole ring, reducing hydrophobicity.

- Carboxyphenyl substituents introduce ionizable groups, improving aqueous solubility (e.g., 3b: 54% yield, white solid) compared to the target compound’s alkyl/aryl substituents.

- Lower molecular weight (~300–350 g/mol vs. target’s ~390 g/mol) may influence bioavailability.

Thieno[3,2-d]pyrimidine Derivatives ():

Substituent Effects

N4 Substituents

- Target Compound : 2,4-Dimethylphenyl provides steric bulk and hydrophobicity, favoring interactions with aromatic residues in enzyme active sites.

- N4-(3-Chloro-4-Methylphenyl) Analog (): Molecular formula: C21H19ClN6 (avg. mass 390.875). This may improve binding affinity but reduce metabolic stability .

N2 Substituents

- Target Compound : The phenylethyl chain offers flexibility and moderate hydrophobicity.

- N2-(3-Fluorophenyl) Analog (): Fluorine’s electronegativity may alter electronic distribution, increasing dipole interactions. However, the rigid phenyl group (vs.

Data Tables

Table 1: Structural and Physicochemical Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.